Cas no 2680757-93-9 (benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate)
benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- EN300-28291728
- benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
- 2680757-93-9
-
- Inchi: 1S/C13H13N3O2S2/c17-13(18-8-9-4-2-1-3-5-9)16(10-6-7-10)11-14-15-12(19)20-11/h1-5,10H,6-8H2,(H,15,19)
- InChI Key: ZDCIYFJEZHVAFH-UHFFFAOYSA-N
- SMILES: S1C(NN=C1N(C(=O)OCC1C=CC=CC=1)C1CC1)=S
Computed Properties
- Exact Mass: 307.04491901g/mol
- Monoisotopic Mass: 307.04491901g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 111Ų
benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28291728-1g |
benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680757-93-9 | 1g |
$1214.0 | 2023-09-08 | ||
| Enamine | EN300-28291728-5g |
benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680757-93-9 | 5g |
$3520.0 | 2023-09-08 | ||
| Enamine | EN300-28291728-10g |
benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680757-93-9 | 10g |
$5221.0 | 2023-09-08 | ||
| Enamine | EN300-28291728-0.05g |
benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680757-93-9 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28291728-0.1g |
benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680757-93-9 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28291728-0.25g |
benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680757-93-9 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28291728-0.5g |
benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680757-93-9 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28291728-1.0g |
benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680757-93-9 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28291728-2.5g |
benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680757-93-9 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28291728-5.0g |
benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2680757-93-9 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
Introduction to Benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS No. 2680757-93-9)
Benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate, a compound with the chemical identifier CAS No. 2680757-93-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this molecule, particularly the presence of a benzyl group, a cyclopropyl moiety, and a 5-sulfanyl-1,3,4-thiadiazole core, contribute to its unique chemical properties and biological activities.
The benzyl group in Benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate plays a crucial role in modulating the compound's solubility and bioavailability. This feature is particularly important in drug design, as it allows for better absorption and distribution within the body. Additionally, the cyclopropyl ring introduces rigidity to the molecular structure, which can influence the compound's interactions with biological targets. These structural elements make Benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate a promising candidate for further exploration in pharmacological research.
The 5-sulfanyl-1,3,4-thiadiazole core is a key pharmacophore in this compound, contributing to its potential biological activity. Thiadiazole derivatives are well-known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral effects. The sulfanyl group further enhances the compound's reactivity and interaction with biological targets. Recent studies have highlighted the importance of thiadiazole derivatives in the development of novel therapeutic agents. The presence of these functional groups in Benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate suggests that it may exhibit similar biological activities.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of Benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate with various biological targets. These studies have provided valuable insights into the compound's mechanism of action and potential therapeutic applications. For instance, computational simulations have shown that this molecule can interact with enzymes and receptors involved in inflammatory pathways. This finding aligns with the growing interest in developing drugs that target inflammation-related diseases.
In vitro studies have also demonstrated the potential of Benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate as an anti-inflammatory agent. These studies have shown that the compound can inhibit the activity of key inflammatory enzymes such as COX-2 and LOX. The ability to modulate these enzymes is crucial for developing effective treatments for conditions like arthritis and other inflammatory disorders. Furthermore, preliminary toxicology studies have indicated that Benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate exhibits low toxicity profiles at therapeutic doses.
The synthesis of Benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the 5-sulfanylthiadiazole core through cyclization reactions. This intermediate is then functionalized with a carbamate group using appropriate reagents under controlled conditions. The final step involves introducing the benzyl and cyclopropyl groups through nucleophilic substitution or other coupling reactions.
One of the challenges in synthesizing this compound is achieving regioselectivity during functionalization reactions. The presence of multiple reactive sites on the thiadiazole core necessitates careful control over reaction conditions to ensure that desired substitutions occur at specific positions. Advances in synthetic methodologies have provided new tools for achieving regioselectivity without compromising yield or purity.
The development of novel synthetic routes has been a focus of recent research efforts aimed at improving the accessibility and scalability of Benzyl N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate production. For instance,the use of catalytic methods has enabled more efficient transformations while reducing waste generation. These green chemistry approaches are increasingly important in pharmaceutical manufacturing as they align with sustainability goals.
The pharmacokinetic properties of Benzyl N-cyclopropil-N-(5-sulfanyl-l,l3,l4-thiadiazol-l2-yI)-carbarnate are also being studied to optimize its therapeutic potential。These studies aim to understand how quickly it is absorbed,distributed,metabolized,and excreted by the body。Knowledge of these properties is essential for determining appropriate dosing regimens and minimizing side effects。
Future research on BenzylaN cycIopropIlN( lS -sulIanyI-I , l3, l4-thiadiizol -lz-yII)-carbarnat e will likely focus on expanding its therapeutic applications。For example,studies are being conducted to evaluate its efficacy against infectious diseases caused by resistant bacteria。The unique structural features of this compound make it an attractive candidate for developing new antibiotics or antiviral agents。
In conclusion,BenzylaN cycIopropIlN( lS -sulIanyI-I , l3, l4-thiadiizol -lz-yII)-carbarnat e (CAS No.l2680757-l93-l9) is a promising pharmaceutical compound with significant potential for treating various diseases。Its unique structure,biological activities,and favorable pharmacokinetic properties make it an exciting area for further research。As our understanding of its mechanisms grows,so too will its potential applications in medicine。
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